molecular formula C23H33N5O B609682 NUCC-390 CAS No. 1060524-97-1

NUCC-390

Cat. No. B609682
M. Wt: 395.551
InChI Key: QUEIKILOAGDRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NUCC-390 is a novel and selective small-molecule CXCR4 receptor agonist . It induces internalization of CXCR4 receptors and acts antagonistically to AMD3100 . NUCC-390 has been shown to promote nerve functional recovery following neurodegeneration in vivo .


Synthesis Analysis

A novel and convenient chemical synthesis of NUCC-390 has been designed and reported .


Molecular Structure Analysis

The chemical formula of NUCC-390 is C23H33N5O . Its exact mass is 395.27 and its molecular weight is 395.551 .


Chemical Reactions Analysis

NUCC-390 has been tested for its capability to induce the regeneration of motor axon terminals completely degenerated by the presynaptic neurotoxin α-Latrotoxin . It was found to strongly promote the functional recovery of the neuromuscular junction .


Physical And Chemical Properties Analysis

The molecular weight of NUCC-390 is 395.54 and its formula is C23H33N5O . Further physical and chemical properties are not available from the search results.

Scientific Research Applications

Neuroregeneration Activity

NUCC-390, a small molecule acting as a CXCR4 agonist, has demonstrated significant potential in neuroregeneration. It effectively promotes the functional recovery of damaged neuromuscular junctions. This is particularly relevant in the context of neurodegenerative conditions and injuries, where it can stimulate the regeneration of motor axon terminals that have degenerated. The action of NUCC-390 is dependent on its interaction with the CXCR4 receptor, highlighting its targeted mechanism of action in nerve recovery (Negro et al., 2019).

Application in Snake Envenomation

Remarkably, NUCC-390 has shown efficacy in accelerating recovery from neuroparalysis caused by snake envenomation. In studies involving the neuroparalytic envenoming by Papuan Taipan and Micrurus nigrocinctus snakes, NUCC-390 significantly hastened the recovery from paralysis. This suggests its potential use as an additional treatment in snakebite cases, particularly those that result in neuroparalytic syndromes (Stazi et al., 2020); (Stazi et al., 2022).

Safety And Hazards

NUCC-390 is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is non-toxic in mice .

Future Directions

NUCC-390 has been suggested as a strong candidate for human therapy to promote nerve recovery of function after different forms of neurodegeneration . It could also be considered for trials in humans to test its efficacy in accelerating the recovery from the peripheral neuroparalysis induced by Taipans .

properties

IUPAC Name

piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEIKILOAGDRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NUCC-390
Reactant of Route 2
Reactant of Route 2
NUCC-390
Reactant of Route 3
NUCC-390
Reactant of Route 4
Reactant of Route 4
NUCC-390
Reactant of Route 5
NUCC-390
Reactant of Route 6
Reactant of Route 6
NUCC-390

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.